molecular formula C12H13Cl2N3O B1419671 6-Phenoxypyridine-3-carboximidamide dihydrochloride CAS No. 1208952-56-0

6-Phenoxypyridine-3-carboximidamide dihydrochloride

Cat. No. B1419671
M. Wt: 286.15 g/mol
InChI Key: CXWBZZNEWZVBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenoxypyridine-3-carboximidamide dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in biochemical and physiological research, and its mechanism of action has been extensively studied.

Scientific Research Applications

Cyclopalladation of Phenoxypyridines

Cyclopalladation, a process involving the formation of a palladium-carbon bond, has been studied using phenoxypyridines like 2-phenoxypyridine. Such studies explore the reactivity of these compounds with palladium acetate to form metallocycles, which are of interest in organometallic chemistry. This research demonstrates the potential of phenoxypyridines, including 6-phenoxypyridine-3-carboximidamide dihydrochloride, in forming complex structures with palladium (Geest, O'Keefe, & Steel, 1999).

Herbicidal Activities

Some phenoxypyridines have been investigated for their herbicidal properties. Studies have shown that certain derivatives exhibit high potentials as useful herbicides, highlighting the possibility of 6-phenoxypyridine-3-carboximidamide dihydrochloride derivatives being explored for agricultural applications (Fujikawa et al., 1970).

Inhibitory Activities Against c-Met Kinase

Novel phenoxypyridine derivatives have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase. This research suggests the potential use of 6-phenoxypyridine-3-carboximidamide dihydrochloride derivatives in developing treatments targeting c-Met kinase, which is relevant in cancer therapy (Liu et al., 2020).

Copper Recovery from Chloride Solutions

Studies have employed hydrophobic N′-alkyloxypyridine-carboximidamides to extract copper(II) from chloride solutions. This research indicates the potential application of 6-phenoxypyridine-3-carboximidamide dihydrochloride in metal recovery and purification processes (Wojciechowska et al., 2017).

properties

IUPAC Name

6-phenoxypyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.2ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;;/h1-8H,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWBZZNEWZVBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxypyridine-3-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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